molecular formula C13H9NO3 B6386755 4-(4-Formylphenyl)picolinic acid CAS No. 1261953-74-5

4-(4-Formylphenyl)picolinic acid

Cat. No.: B6386755
CAS No.: 1261953-74-5
M. Wt: 227.21 g/mol
InChI Key: JWVOSUDXVBERJG-UHFFFAOYSA-N
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Description

4-(4-Formylphenyl)picolinic acid is an organic compound with the molecular formula C13H9NO3 It is a derivative of picolinic acid, where a formyl group is attached to the phenyl ring at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Formylphenyl)picolinic acid typically involves the following steps:

    Starting Material: The synthesis begins with picolinic acid.

    Formylation: The phenyl ring is formylated using a formylating agent such as paraformaldehyde in the presence of a catalyst like hydrochloric acid.

    Purification: The product is purified through recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Formylphenyl)picolinic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens or nitro groups in the presence of a catalyst like iron(III) chloride.

Major Products:

    Oxidation: 4-(4-Carboxyphenyl)picolinic acid.

    Reduction: 4-(4-Hydroxymethylphenyl)picolinic acid.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

4-(4-Formylphenyl)picolinic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Formylphenyl)picolinic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways and exert various effects, such as antimicrobial or anticancer activities.

Comparison with Similar Compounds

    Picolinic Acid: A derivative of pyridine with a carboxylic acid group at the 2-position.

    Nicotinic Acid: An isomer of picolinic acid with the carboxyl side chain at the 3-position.

    Isonicotinic Acid: Another isomer with the carboxyl side chain at the 4-position.

Uniqueness: 4-(4-Formylphenyl)picolinic acid is unique due to the presence of both a formyl group and a picolinic acid moiety. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

4-(4-formylphenyl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO3/c15-8-9-1-3-10(4-2-9)11-5-6-14-12(7-11)13(16)17/h1-8H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVOSUDXVBERJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC(=NC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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